molecular formula C24H16ClFN2O6 B4650139 (4Z)-2-(4-chloro-3-nitrophenyl)-4-[[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1,3-oxazol-5-one

(4Z)-2-(4-chloro-3-nitrophenyl)-4-[[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1,3-oxazol-5-one

Cat. No.: B4650139
M. Wt: 482.8 g/mol
InChI Key: NZXDICBDXMEBJE-GRSHGNNSSA-N
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Description

(4Z)-2-(4-chloro-3-nitrophenyl)-4-[[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1,3-oxazol-5-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a chlorinated nitrophenyl group, a fluorinated phenylmethoxy group, and a methoxyphenylmethylidene group attached to an oxazol-5-one ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-chloro-3-nitrophenyl)-4-[[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1,3-oxazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nitration and Chlorination: The initial step involves the nitration of a phenyl ring followed by chlorination to introduce the nitro and chloro groups.

    Methoxylation and Fluorination:

    Oxazol-5-one Formation: The final step involves the formation of the oxazol-5-one ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-chloro-3-nitrophenyl)-4-[[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

(4Z)-2-(4-chloro-3-nitrophenyl)-4-[[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-chloro-3-nitrophenyl)-4-[[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted oxazol-5-ones and phenyl derivatives. Examples include:

    2,4-Dichloroaniline: A compound with similar structural features but different functional groups.

    2,5-Dichloroaniline: Another related compound with distinct chemical properties.

Uniqueness

The uniqueness of (4Z)-2-(4-chloro-3-nitrophenyl)-4-[[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1,3-oxazol-5-one lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4Z)-2-(4-chloro-3-nitrophenyl)-4-[[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClFN2O6/c1-32-21-9-6-14(11-22(21)33-13-16-4-2-3-5-18(16)26)10-19-24(29)34-23(27-19)15-7-8-17(25)20(12-15)28(30)31/h2-12H,13H2,1H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXDICBDXMEBJE-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClFN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-2-(4-chloro-3-nitrophenyl)-4-[[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1,3-oxazol-5-one
Reactant of Route 2
(4Z)-2-(4-chloro-3-nitrophenyl)-4-[[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1,3-oxazol-5-one
Reactant of Route 3
Reactant of Route 3
(4Z)-2-(4-chloro-3-nitrophenyl)-4-[[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1,3-oxazol-5-one
Reactant of Route 4
Reactant of Route 4
(4Z)-2-(4-chloro-3-nitrophenyl)-4-[[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1,3-oxazol-5-one
Reactant of Route 5
Reactant of Route 5
(4Z)-2-(4-chloro-3-nitrophenyl)-4-[[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1,3-oxazol-5-one
Reactant of Route 6
Reactant of Route 6
(4Z)-2-(4-chloro-3-nitrophenyl)-4-[[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1,3-oxazol-5-one

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